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Compound of Interest

Compound Name: Barium chloride fluoride (BaCIF)

Cat. No.: B081958

A detailed examination of the crystallographic and structural parameters of Barium Chloride
Fluoride (BaCIF) and its structural analogue, Lead Fluoride Chloride (PbFCI), commonly
known as matlockite.

This guide provides a comprehensive structural comparison of Barium Chloride Fluoride
(BaClIF) and the naturally occurring mineral matlockite (PbFCI). Both compounds are
isostructural, crystallizing in the tetragonal P4/nmm space group, and offer a valuable case
study for understanding the influence of cation substitution on crystal lattice parameters and
coordination environments. This analysis is intended for researchers and professionals in
materials science, crystallography, and drug development who are interested in the subtle yet
significant differences imparted by the substitution of barium for lead in this crystal lattice.

Crystallographic Data Summary

The crystallographic data for BaCIF and PbFCIl are summarized in the table below, highlighting
the similarities in their crystal system and space group, alongside the distinct differences in
their lattice parameters and bond lengths.
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Parameter BaCIF PbFCI (Matlockite)
Crystal System Tetragonal Tetragonal[1][2][3]

Space Group P4/nmm P4/nmm[1][2][4]

Space Group Number 129 129[2][4]

Lattice Constant (a) 4.39 A 4.11 A[1][2][3]

Lattice Constant (c) 7.23A 7.23 A[1][3]

Unit Cell Volume 139.3 As 122.23 A3[2]

Ba/Pb-F Bond Length 2.69 A 2.53 A[2]

Ba/Pb-Cl Bond Lengths 3.24A (1),3.34 A (4) 3.09 A (4), 3.21 A (1)[2]
Coordination of Ba/Pb 9-coordinate (4 F, 5 ClI) 9-coordinate (4 F, 5 CI)[2]

Structural Relationship and Coordination
Environment

The crystal structures of BaCIF and PbFCI are characterized by a layered arrangement of
atoms. The cation (Ba2* or Pb?*) is coordinated by nine halide anions, specifically four fluoride
ions and five chloride ions. This coordination polyhedron can be described as a distorted
tricapped trigonal prism. The fluoride ions form a square planar arrangement, while the chloride
ions are situated at the vertices of a square pyramid.
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Coordination environments in BaCIF and PbFCIl.
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Caption: Comparative coordination of Ba2* and Pb2* cations.

The key structural difference arises from the different ionic radii and electronegativities of
barium and lead. The smaller and more electronegative Pb2* cation leads to shorter and more
covalent Pb-F and Pb-Cl bonds compared to the corresponding Ba-F and Ba-Cl bonds in
BaCIF.[2] This is reflected in the smaller lattice constant 'a’ and unit cell volume of PbFCI.[2]

Experimental Protocols

The structural characterization of BaCIF and PbFCl is typically achieved through single-crystal

X-ray diffraction or powder X-ray diffraction.

Single-Crystal X-ray Diffraction:
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o Crystal Growth: Suitable single crystals of the compound are grown. For BaCIF, this can be
achieved by melting a stoichiometric mixture of BaFz and BaClz.[5] Matlockite is a naturally
occurring mineral.[3]

o Data Collection: A single crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is
rotated.

» Structure Solution: The positions of the atoms in the unit cell are determined from the
intensities of the diffracted X-rays using direct methods or Patterson methods.

» Structure Refinement: The atomic coordinates and thermal parameters are refined using a
least-squares algorithm to obtain the best fit between the observed and calculated diffraction
patterns.

Powder X-ray Diffraction:

o Sample Preparation: A polycrystalline sample is finely ground to ensure random orientation
of the crystallites.

o Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the
diffracted X-rays are detected at various angles (26).

o Phase Identification: The resulting diffraction pattern is compared to a database of known
patterns (e.g., the Powder Diffraction File) to identify the crystalline phases present.

o Rietveld Refinement: The crystal structure parameters (lattice parameters, atomic positions,
etc.) can be refined by fitting a calculated diffraction pattern to the experimental data using
the Rietveld method.
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Caption: A typical experimental workflow for crystal structure determination.
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In conclusion, while BaCIF and PbFCI share the same fundamental matlockite-type structure,
the substitution of barium for lead results in a predictable expansion of the crystal lattice and an
increase in the cation-anion bond lengths. This comparative analysis underscores the
importance of cation size and electronic configuration in dictating the precise geometric
parameters of a crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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